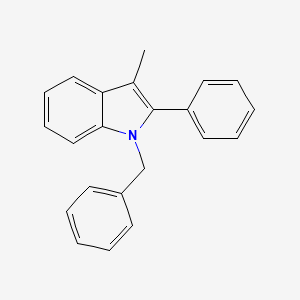
1-Benzyl-3-methyl-2-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-methyl-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a phenyl group attached to the indole core
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-methyl-2-phenyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The specific synthesis of this compound may involve additional steps to introduce the benzyl and methyl groups at the desired positions.
Industrial production methods for indole derivatives often utilize efficient and scalable processes. One-pot, three-component protocols have been developed for the rapid synthesis of trisubstituted indoles, including this compound . These methods are advantageous due to their operational simplicity, high yields, and the use of readily available starting materials.
Analyse Chemischer Reaktionen
1-Benzyl-3-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindoles or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms at specific positions on the indole ring, while nitration can add nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a versatile building block, it is used in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied. For example, some indole derivatives exhibit antiviral activity by inhibiting viral replication, while others may act as anti-inflammatory agents by modulating inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-methyl-2-phenyl-1H-indole can be compared with other similar indole derivatives, such as:
3-Methyl-2-phenyl-1-substituted-indole: These compounds have similar structural features and exhibit comparable biological activities.
Indomethacin analogs: These compounds are used as anti-inflammatory and analgesic agents and share structural similarities with this compound.
Conclusion
This compound is a versatile and significant compound in the field of organic chemistry Its unique structure and diverse reactivity make it a valuable building block for the synthesis of complex molecules
Eigenschaften
Molekularformel |
C22H19N |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-benzyl-3-methyl-2-phenylindole |
InChI |
InChI=1S/C22H19N/c1-17-20-14-8-9-15-21(20)23(16-18-10-4-2-5-11-18)22(17)19-12-6-3-7-13-19/h2-15H,16H2,1H3 |
InChI-Schlüssel |
SUFTVTAWGLLPEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=CC=CC=C12)CC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11687380.png)
methyl}phosphonate](/img/structure/B11687381.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11687393.png)
![Ethyl 2-[(propoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11687397.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11687398.png)
![methyl 4-{(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11687399.png)
![N'-[(Z)-furan-2-ylmethylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11687406.png)
![(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11687409.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11687415.png)
![N-(3-Chlorophenyl)-4-{5-[(5E)-3-{3-[(3-chlorophenyl)carbamoyl]propyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}butanamide](/img/structure/B11687422.png)

![(4Z)-4-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11687432.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11687433.png)
![N'-[(E)-2-furylmethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11687452.png)
